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Compound Name:
1H-pyrrolo[2,3-b]pyridin-3-

ylmethanamine dihydrochloride

Cat. No.: B1449360 Get Quote

An In-Depth Technical Guide to 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine
Dihydrochloride: Core Basic Properties and Applications

Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic

scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a

bioisostere, while the introduction of a nitrogen atom at the 7-position imparts unique electronic

properties, enhances solubility, and provides an additional hydrogen bond acceptor site.[1] This

scaffold is the core of numerous kinase inhibitors and other therapeutics.[2][3][4][5]

This guide focuses on a key derivative, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine
dihydrochloride. This molecule is not merely an intermediate but a strategic building block,

particularly in the rapidly evolving field of targeted protein degradation.[6] Its significance lies in

the combination of the 7-azaindole core with a primary aminomethyl group at the C3 position—

a versatile handle for chemical elaboration. Understanding its fundamental basic properties is

paramount for its effective utilization in drug development workflows.

PART 1: Physicochemical and Basic Properties
A thorough understanding of the physicochemical characteristics of a building block is critical

for its successful application in multi-step synthetic campaigns.
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Core Chemical Identity
Property Value Source(s)

Chemical Name

1H-pyrrolo[2,3-b]pyridin-3-

ylmethanamine

dihydrochloride

-

CAS Number 1523618-08-7 [6]

Molecular Formula C₈H₁₁Cl₂N₃ [6]

Molecular Weight 220.1 g/mol [6]

Parent Scaffold
1H-pyrrolo[2,3-b]pyridine (7-

Azaindole)
[2]

Appearance Typically a solid (in salt form) -

Storage
Room temperature, in a dry,

well-ventilated place
[6][7]

Structural Analysis and Basicity: A Tale of Three
Nitrogens
The defining characteristic of this molecule is the presence of three distinct nitrogen atoms,

each with a unique chemical environment that dictates its basicity. The basicity is best

quantified by the pKₐ of the respective conjugate acid (pKₐH).[8] A higher pKₐH value

corresponds to a stronger base.

Figure 1: Basicity analysis of the three nitrogen centers.

The Alkylamine Nitrogen (N-Amine): This is the most basic center in the molecule. As a

primary alkylamine attached to an aromatic system, its basicity is best approximated by

benzylamine, which has a pKₐH of ~9.33.[6][9] The sp³ hybridized lone pair is readily

available for protonation. Under physiological conditions (pH ~7.4), this amine will be

predominantly protonated, existing as an ammonium cation (R-CH₂NH₃⁺).

The Pyridine Nitrogen (N7): This nitrogen is part of the aromatic pyridine ring. Its sp²

hybridized lone pair resides in an orbital perpendicular to the π-system and is available for
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protonation. The pKₐH of pyridine itself is ~5.23.[10] For the fused 7-azaindole system, the

value is slightly lower due to the electron-withdrawing nature of the fused pyrrole ring, with a

reported pKₐH of ~4.59.[11] This site is weakly basic and will be significantly protonated only

in acidic conditions (pH < 4).

The Pyrrole Nitrogen (N1): This nitrogen is functionally non-basic. Its lone pair of electrons is

delocalized and integral to the 6π electron aromatic system of the pyrrole ring.[7] Protonation

would disrupt this aromaticity, making it highly unfavorable. The pKₐH for the pyrrole nitrogen

is extremely low (reported values range from -3.8 to 0.4), confirming its lack of basicity.[7][12]

Conversely, the N1-H proton is weakly acidic, with a pKₐ of ~17.5, allowing for deprotonation

with strong bases.[13]

Conclusion on Basicity: The molecule is supplied as a dihydrochloride salt for a critical reason:

there are two basic centers, the alkylamine and the pyridine nitrogen, that can be protonated.

The vast difference in their pKₐH values (~9.3 vs. ~4.6) allows for selective deprotonation by

careful choice of base, a feature that is highly valuable in synthetic chemistry.

PART 2: Synthesis and Characterization
The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine is straightforward, leveraging

commercially available precursors and well-established chemical transformations.

Recommended Synthetic Protocol
A robust and high-yielding synthetic route starts from 7-Azaindole-3-carboxaldehyde.[14] The

transformation is achieved via a one-pot reductive amination, followed by salt formation.

7-Azaindole-3-
carboxaldehyde

Reductive Amination
(e.g., NH4OAc, NaBH3CN)

Step 1 1H-pyrrolo[2,3-b]pyridin-3-
ylmethanamine (Free Base)

Salt Formation
(e.g., HCl in Ether/Dioxane)

Step 2 Target Dihydrochloride
Salt

Click to download full resolution via product page

Figure 2: Synthetic workflow for the target compound.

Step-by-Step Methodology:
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Imine Formation and Reduction (Reductive Amination):

To a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in an appropriate solvent like

methanol (MeOH), add a source of ammonia, such as ammonium acetate (NH₄OAc, ~10

eq).

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the

intermediate imine.

Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium

cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise.

Allow the reaction to warm to room temperature and stir overnight. The progress can be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Causality: This one-pot procedure is highly efficient. NaBH₃CN is chosen as it is selective

for the protonated imine intermediate over the starting aldehyde, minimizing side

reactions.[15]

Work-up and Isolation of the Free Base:

Quench the reaction by carefully adding aqueous acid (e.g., 1M HCl) until the evolution of

gas ceases.

Basify the solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10 to deprotonate

the amine product.

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane

(DCM) or ethyl acetate (EtOAc).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude free base. Purification can be

performed via column chromatography if necessary.

Dihydrochloride Salt Formation:
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Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or

ethyl acetate).

Add a stoichiometric amount (2.2 eq) of hydrochloric acid (typically as a solution in diethyl

ether or 1,4-dioxane) dropwise with stirring.

The dihydrochloride salt will typically precipitate out of the solution. If not, the addition of a

less polar co-solvent can induce precipitation.

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield

the final product, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride.

Analytical Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons of the 7-azaindole core, a singlet for the CH₂ group, and a broad singlet for the

NH₂/NH₃⁺ protons.

¹³C NMR: The carbon spectrum will confirm the presence of the aromatic carbons and the

aliphatic CH₂ carbon.

Mass Spectrometry (MS): ESI-MS will show a prominent peak corresponding to the

protonated free base [M+H]⁺.

Infrared (IR) Spectroscopy: The spectrum will display characteristic N-H stretching bands for

the pyrrole and amine groups, as well as C-H and C=C/C=N stretching from the aromatic

core.

PART 3: Application in Drug Development
The primary utility of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is as a

specialized building block for constructing Proteolysis Targeting Chimeras (PROTACs).[6]

Role as a Protein Degrader Building Block
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the

cell's own machinery—the Ubiquitin-Proteasome System—to eliminate disease-causing
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proteins.[16] PROTACs are heterobifunctional molecules at the heart of this strategy. They

consist of three components:

A ligand that binds to the target Protein of Interest (POI).

A ligand that recruits an E3 Ubiquitin Ligase.

A flexible Linker that connects the two ligands.[17]

Figure 3: Conceptual role in PROTAC synthesis.

Our subject compound, with its reactive primary amine, serves as an ideal attachment point for

the linker component. The 7-azaindole core can be part of the "warhead" that binds to the

target protein, often a kinase, where the azaindole mimics the hinge-binding motif of ATP.[2]

The aminomethyl group provides a vector for synthetic elaboration, allowing chemists to

systematically vary the linker length and composition to optimize the formation and stability of

the crucial ternary complex (POI-PROTAC-E3 Ligase).[18]

PART 4: Safety and Handling
As a laboratory chemical, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
requires careful handling in a controlled environment. While specific toxicology data for this

compound is limited, guidelines can be established based on related structures like primary

amines and pyridines.

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-

resistant gloves.[7][9]

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

[9] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical

attention.[9]

Skin: Wash off immediately with soap and plenty of water.[9]
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

[9]

Incompatibilities: Avoid strong oxidizing agents and strong acids (unless part of a controlled

reaction).

Conclusion
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is more than a simple chemical

intermediate; it is a strategically designed tool for modern drug discovery. Its core value is

derived from the predictable and differential basicity of its nitrogen centers, which allows for

controlled chemical manipulation. The primary amine provides a robust handle for conjugation,

making it a key building block in the synthesis of sophisticated molecules like PROTACs. By

understanding its fundamental properties, researchers can fully leverage this compound's

potential to accelerate the development of next-generation therapeutics targeting previously

"undruggable" proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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